2-(3,5-Diflrorophenyl)-pyridin-3-amine
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Overview
Description
2-(3,5-Difluorophenyl)-pyridin-3-amine is a chemical compound that features a pyridine ring substituted with a 3,5-difluorophenyl group
Mechanism of Action
Target of Action
The primary target of 2-(3,5-Diflrorophenyl)-pyridin-3-amine is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
It is known to interact with fgfr1 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with fgfr1, it is likely to impact pathways downstream of this receptor . FGFR1 is known to play a role in several signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways, which regulate various cellular processes .
Result of Action
Given its interaction with FGFR1, it may influence cellular processes regulated by this receptor, such as cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-(3,5-difluorophenyl)-pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3,5-Difluorophenyl)-pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
Uniqueness
2-(3,5-Difluorophenyl)-pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
2-(3,5-Difluorophenyl)-pyridin-3-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyridine ring and a difluorophenyl substituent. This article explores its biological activity, synthesis methods, and potential applications in drug development.
- Molecular Formula : C₁₁H₈F₂N
- Molecular Weight : 191.18 g/mol
- IUPAC Name : 2-(3,5-difluorophenyl)pyridin-3-amine
The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.
The biological activity of 2-(3,5-difluorophenyl)-pyridin-3-amine is primarily attributed to its ability to bind to specific proteins and enzymes. Preliminary studies indicate that it may influence metabolic pathways through enzyme inhibition or receptor modulation. The presence of the difluorophenyl group enhances its electronic properties, potentially increasing its binding affinity to target sites.
Interaction Studies
Computational studies using molecular docking techniques have been employed to predict the binding modes and affinities of 2-(3,5-difluorophenyl)-pyridin-3-amine with various biological targets. These studies suggest that the compound might exhibit significant interactions with:
- Enzymes : Potentially inhibiting their activity.
- Receptors : Modulating signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to 2-(3,5-difluorophenyl)-pyridin-3-amine and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
4-(2,5-Difluorophenyl)pyridin-3-amine | Structure | Different substitution pattern on the pyridine ring |
6-(2,5-Difluorophenyl)pyridin-3-amine | Structure | Different position of the difluorophenyl group |
3-(3,5-Difluorobenzoyl)pyridin-2-amine | Structure | Contains a carbonyl group that may enhance reactivity |
These compounds exhibit varying biological activities due to their distinct substitution patterns and functional groups.
Synthesis Methods
The synthesis of 2-(3,5-difluorophenyl)-pyridin-3-amine can be achieved through several methods:
- Direct Amination : Utilizing appropriate amines and difluorobenzene derivatives under controlled conditions.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form the desired pyridine structure.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-7(5-9(13)6-8)11-10(14)2-1-3-15-11/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJCVZLVFDKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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